Endosulfan ether
Description
Contextualization within Endosulfan's Environmental Fate
Endosulfan (B1671282), a broad-spectrum organochlorine insecticide, has been used globally in agriculture to control a wide variety of pests on crops such as cotton, fruits, and vegetables. scielo.brglobal-agriculture.com Technical endosulfan is a mixture of two stereoisomers, α-endosulfan and β-endosulfan, in a ratio of approximately 7:3. wikipedia.org Due to its chemical properties, endosulfan is persistent in the environment, capable of long-range atmospheric transport, and can bioaccumulate in living organisms. wikipedia.orgamap.no Its use has led to widespread environmental contamination of air, water, soil, and biota, even in remote areas far from its application sites. wikipedia.orgamap.no
Interactive Data Table: Key Transformation Products of Endosulfan
| Compound Name | Formation Pathway | Relative Toxicity |
|---|---|---|
| Endosulfan sulfate (B86663) | Oxidation | Similar to parent endosulfan |
| Endosulfan diol | Hydrolysis | Less toxic than parent endosulfan |
| Endosulfan ether | Transformation from endosulfan diol | Less toxic than parent endosulfan |
| Endosulfan lactone | Transformation from endosulfan diol | Less toxic than parent endosulfan |
Significance of this compound as a Persistent Organic Pollutant Metabolite
Endosulfan and its primary transformation product, endosulfan sulfate, are recognized as persistent organic pollutants (POPs) under the Stockholm Convention, which has led to a global ban on their production and use. wikipedia.orgiaea.org POPs are chemical substances that persist in the environment, bioaccumulate through the food web, and pose a risk of causing adverse effects to human health and the environment. iaea.org
While this compound itself is not always explicitly listed as a primary POP, its significance lies in its role as a metabolite within the endosulfan degradation chain. scielo.brcdc.gov The formation of this compound is a key step in the detoxification pathway of endosulfan in certain environmental compartments. scielo.brnih.gov Its detection in environmental samples serves as an indicator of the historical or ongoing presence and degradation of the parent endosulfan. cdc.gov For instance, various endosulfan metabolites, including the ether, have been detected in human tissues such as adipose tissue, placenta, and breast milk, indicating human exposure and metabolic processing of endosulfan. cdc.gov
Evolution of Academic Research on Endosulfan Transformation Products
Academic research on endosulfan has evolved significantly over the decades, mirroring the growing understanding of its environmental and toxicological impacts. Initial studies focused on the efficacy of endosulfan as an insecticide and its acute toxicity. scielo.br However, as analytical techniques became more sophisticated, the focus shifted towards understanding its environmental fate, persistence, and the formation of its various transformation products. amap.no
Early research identified endosulfan sulfate as the major and most persistent metabolite, often showing comparable toxicity to the parent compound. osdd.net This led to the inclusion of endosulfan sulfate in monitoring programs and risk assessments alongside the α- and β-isomers. wikipedia.org Subsequent research delved deeper into the degradation pathways of endosulfan, leading to the identification of other metabolites like endosulfan diol, endosulfan lactone, and this compound. nih.govresearchgate.net
Studies have explored the various biotic and abiotic processes that lead to the formation of these transformation products. For example, microbial degradation has been shown to produce endosulfan diol, which can then be converted to this compound and other less toxic compounds. nih.gov Photochemical degradation in aquatic environments has also been identified as a pathway for the formation of this compound from endosulfan diol. scielo.br The evolution of this research has provided a more complete picture of the complex environmental behavior of endosulfan and has been crucial in informing regulatory decisions, such as the global ban under the Stockholm Convention. amap.no
Interactive Data Table: Milestones in Endosulfan Research
| Time Period | Research Focus | Key Findings |
|---|---|---|
| 1950s-1970s | Efficacy and Acute Toxicity | Endosulfan is an effective broad-spectrum insecticide. scielo.br |
| 1980s-1990s | Environmental Fate and Persistence | Identification of endosulfan sulfate as a major, persistent, and toxic metabolite. wikipedia.orgosdd.net |
| 2000s-Present | Detailed Degradation Pathways and Global Transport | Identification of minor metabolites like this compound and lactone; confirmation of long-range transport and classification as a POP. scielo.bramap.nonih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl6O/c10-5-6(11)8(13)4-2-16-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPWHXBGVRURFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CO1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052704 | |
| Record name | Endosulfan ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3369-52-6 | |
| Record name | Endosulfan ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3369-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Endosulfan ether | |
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| Record name | NSC37660 | |
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| Record name | Endosulfan ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Endosulfan ether | |
| Source | European Chemicals Agency (ECHA) | |
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Environmental Distribution and Transport Dynamics of Endosulfan Ether
Spatiotemporal Occurrence in Atmospheric Compartments
Specific monitoring data quantifying the concentration of endosulfan (B1671282) ether in atmospheric compartments is limited. Most atmospheric studies have focused on the parent isomers, α- and β-endosulfan, and the highly persistent metabolite, endosulfan sulfate (B86663), due to their higher toxicity and prevalence. pops.int These studies confirm that the parent compounds are among the most abundant organochlorine pesticides in the global atmosphere and are subject to long-range transport, leading to their detection in remote locations such as the Arctic. amap.nowikipedia.orgospar.org
While direct measurements of endosulfan ether in the air are not widely reported, its presence can be inferred. The precursors to this compound—α-endosulfan, β-endosulfan, and endosulfan sulfate—are known to be globally distributed in the atmosphere. pops.intamap.no The atmospheric half-life of the parent endosulfan isomers is estimated to be several days, allowing for significant transport before degradation and deposition. amap.noospar.org Therefore, it is plausible that this compound is formed in various environmental media following the atmospheric deposition of its parent compounds, rather than being a significant component of atmospheric transport itself.
Distribution in Aquatic Systems: Water Column and Sediments
This compound has been detected in various aquatic environments, often as an indicator of contamination from the parent insecticide. In aquatic systems, the primary degradation pathway for endosulfan is hydrolysis to endosulfan diol, which can then be converted to this compound and other metabolites. acs.orgcdc.gov
Research has successfully identified and quantified this compound in water samples. A study analyzing portable drinking water in Ilaro, Ogun State, Nigeria, detected this compound in multiple samples, with concentrations often exceeding recommended safety limits. researchgate.net For instance, concentrations of 1.31 µg/L, 6.34 µg/L, and as high as 28.43 µg/L were reported in different water sources. researchgate.net
Analytical methods have been specifically developed for its detection in water and sediment. A study in Brazil's Paraíba do Sul River Basin validated a method for detecting this compound in water with a limit of detection (LOD) of 0.87 ng/mL and a limit of quantification (LOQ) of 2.64 ng/mL. scielo.br Similarly, a method for analyzing pesticides in sediment from the same river system was developed to include this compound, demonstrating the capability to monitor this compound in solid matrices. nih.gov
| Water Source ID | Mean Concentration (µg/L) | Location |
|---|---|---|
| TT | 6.34 | Ilaro, Ogun State, Nigeria |
| FC | Detected, HI>1 | Ilaro, Ogun State, Nigeria |
| FPI | 1.31 | Ilaro, Ogun State, Nigeria |
| EL | 0.78 | Ilaro, Ogun State, Nigeria |
| VP | 28.43 | Ilaro, Ogun State, Nigeria |
Presence in Terrestrial Environments: Soils and Vegetation
In terrestrial environments, this compound is formed through the microbial degradation of endosulfan. Studies on aerobic soil degradation show that endosulfan is first oxidized to endosulfan sulfate, which then slowly breaks down into other compounds, with this compound being identified as a minor metabolite, typically appearing at less than 10% of the initially applied radioactivity. pops.int
Despite being a minor metabolite in some studies, significant concentrations have been detected in agricultural settings. A study analyzing pesticide residues along the Asa-River tributary in Nigeria found this compound to have the highest concentration among 17 pesticides in an agricultural soil sample, with a reported level of 1.41 mg/L (likely representing mg/kg). dergipark.org.trdergipark.org.tr
This compound has also been found in vegetation, indicating uptake from contaminated soil or water. The same Nigerian study detected the highest residue concentrations in vegetable samples, with this compound reaching up to 870.0 µg/kg. dergipark.org.tr Other sources note that while metabolites like this compound can occasionally be detected in plants, they are not typically found in crops destined for human consumption. inchem.org
| Sample Type | Sample ID | Concentration | Location |
|---|---|---|---|
| Soil | Sample 2 | 1.41 mg/L* | Asa-River Farmland, Nigeria |
| Vegetable | Sample 1 | 870.0 µg/kg | Asa-River Farmland, Nigeria |
Note: Units reported as mg/L in the source abstract, which may be a proxy for mg/kg for soil samples.
Long-Range Environmental Transport Potential of this compound and Related Metabolites
The potential for long-range environmental transport (LRET) of this compound is intrinsically linked to the behavior of its parent compounds and primary metabolite, which are recognized persistent organic pollutants (POPs). pops.intnih.govwikipedia.org Extensive monitoring data has confirmed the LRET of α-endosulfan, β-endosulfan, and endosulfan sulfate, evidenced by their presence in the air, water, and biota of remote regions like the Arctic and high-altitude mountains, far from any application sites. pops.intpops.intwikipedia.org
Compared to endosulfan sulfate, this compound is more polar and generally less persistent. pops.int These characteristics suggest that its intrinsic potential for long-range atmospheric transport is likely lower than that of its precursors. Nevertheless, the presence of this compound in any environment serves as a chemical footprint, indicating contamination by the endosulfan family of compounds and the global reach of this banned insecticide.
Transformation Pathways and Persistence of Endosulfan Ether in Environmental Matrices
Formation Mechanisms of Endosulfan (B1671282) Ether from Parent Compounds
Endosulfan, a mixture of α- and β-isomers, undergoes various degradation and biotransformation processes in the environment, leading to the formation of several metabolites, including endosulfan ether. These transformations are often mediated by chemical reactions or microbial activity.
Hydrolytic Degradation Pathways
Hydrolysis is a primary abiotic and biotic pathway for the degradation of endosulfan, particularly in aqueous environments. Endosulfan isomers are susceptible to hydrolysis, especially under neutral to alkaline conditions (pH > 7). The rate of hydrolysis is significantly influenced by pH, increasing substantially as the pH rises pops.intnih.govnih.gov. Specifically, at pH 5, endosulfan exhibits considerable stability, with hydrolysis rates increasing at pH 7 and becoming very rapid under alkaline conditions (pH > 9) pops.intnih.gov. β-endosulfan generally hydrolyzes faster than α-endosulfan nih.govpops.intscielo.br. This hydrolytic process results in the formation of endosulfan diol, which is considered less toxic than the parent compound pops.intscielo.br. Subsequently, endosulfan diol can be further transformed through condensation or other reactions into this compound pops.inttandfonline.comresearchgate.netnih.govripublication.comnbrienvis.nic.inepa.gov. The presence of certain surfaces, such as metal oxides and sands, can also catalyze the hydrolysis of endosulfan to endosulfan diol nih.govpops.int.
Oxidative Degradation Pathways
Oxidation represents another significant transformation route for endosulfan in the environment. This process is often mediated by microbial activity, particularly fungi and bacteria, and can occur under aerobic conditions pops.intscielo.brCurrent time information in Asia/Manila.nih.govrsc.org. The primary product of endosulfan oxidation is endosulfan sulfate (B86663), which is generally considered more persistent and potentially more toxic than the parent isomers pops.intscielo.br. While oxidative pathways are critical for endosulfan degradation, the direct formation of this compound via oxidation of the parent endosulfan isomers is not commonly reported. Instead, oxidation primarily leads to endosulfan sulfate, while hydrolysis leads to endosulfan diol, which is then subsequently converted to this compound scielo.brnih.gov.
Sequential Biotransformation from Endosulfan Diol
Endosulfan diol, formed primarily through the hydrolysis of endosulfan, serves as a key intermediate in the degradation pathway leading to this compound. Biotransformation processes, often carried out by microorganisms, convert endosulfan diol into this compound nih.govpops.intscielo.brtandfonline.comnih.govripublication.comnbrienvis.nic.inCurrent time information in Asia/Manila.researchgate.netresearchgate.netacs.orgapvma.gov.au. This conversion is a crucial step in the detoxification and further breakdown of the endosulfan molecule. In addition to this compound, endosulfan diol can also be biotransformed into other metabolites, including endosulfan hydroxyether and endosulfan lactone pops.inttandfonline.comnih.govripublication.comnbrienvis.nic.inCurrent time information in Asia/Manila.researchgate.netresearchgate.netapvma.gov.au. The efficiency and rate of this diol-to-ether transformation can be influenced by the specific microbial consortia present and the prevailing environmental conditions.
Abiotic Environmental Transformation Processes
Beyond its formation from parent compounds, this compound's fate in the environment is also governed by abiotic factors such as pH, surface interactions, and photochemical processes.
Photochemical Stability and Degradation
Endosulfan isomers can undergo photolysis when exposed to sunlight, with a reported half-life of approximately 7 days in aqueous environments epa.gov. UV irradiation can lead to the degradation of endosulfan, with endosulfan diol identified as a major photolysis product. This diol can subsequently be transformed into this compound, which may undergo further degradation pops.intscielo.brtandfonline.comresearchgate.netnih.govacs.org. The photochemical degradation of endosulfan follows first-order kinetics tandfonline.com. While endosulfan is generally considered stable to sunlight, UV light can induce its decomposition, with the pathway involving endosulfan diol leading to this compound researchgate.net. In the atmosphere, endosulfan can react with hydroxyl radicals, leading to degradation with estimated half-lives of around 2 days for the α-isomer nih.govresearchgate.net.
Compound List:
Endosulfan (α-endosulfan, β-endosulfan)
Endosulfan diol
this compound
Endosulfan sulfate
Endosulfan hydroxyether
Endosulfan lactone
Endosulfan monoaldehyde
Endosulfan alcohol
Endosulfan gamma-hydroxycarboxylate
Bioaccumulation and Trophic Transfer of Endosulfan Ether in Ecological Systems
Bioaccumulation in Terrestrial Biota
Interspecies Comparative Studies of Bioaccumulation
Comparative studies on the bioaccumulation of endosulfan (B1671282) across different species primarily report concentrations of the parent isomers and endosulfan sulfate (B86663). For instance, endosulfan has been detected in a variety of species in the Arctic and Antarctic, including krill, fish, seals, and whales. pops.intapvma.gov.au While one study noted the detection of endosulfan ether in human tissues, including adipose tissue, placenta, and milk, it also highlighted that endosulfan sulfate was the predominant degradation product found. idc-online.com This suggests that while this compound can be present in organisms, it is typically at lower concentrations than the more persistent metabolites, and specific comparative data on its accumulation is lacking.
Advanced Analytical Techniques for Endosulfan Ether Characterization and Quantification
Sample Preparation and Extraction Methodologies for Diverse Matrices
Effective sample preparation is paramount for the successful analysis of endosulfan (B1671282) ether, given its presence in complex matrices such as soil, water, and biological tissues. The primary goals of sample preparation are to extract the analyte efficiently, remove interfering co-extracted substances, and concentrate the analyte to achieve the required detection limits.
Commonly employed extraction techniques include:
Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases. For biological samples like human serum or adipose tissue, solvents such as n-hexane, ethyl acetate, or mixtures of n-hexane and diethyl ether are frequently used. oup.comoup.comnih.govpsu.eduuct.ac.za
Solid-Phase Extraction (SPE): SPE is widely utilized for both extraction and cleanup, particularly for water and biological samples. Cartridges packed with sorbent materials, such as C18, are conditioned and then used to retain endosulfan ether and related metabolites, which are subsequently eluted with organic solvents. This method offers good selectivity and can significantly reduce matrix effects. oup.comcdc.govnih.gov
Matrix Solid-Phase Dispersion (MSPD): MSPD is an efficient technique that disperses the sample matrix (e.g., soil, plant tissue) onto a sorbent, followed by elution of the analytes. It is known for its speed and effectiveness in handling complex solid samples. cdc.gov
Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME): This is a rapid, solvent-efficient technique that involves dispersing a small volume of organic solvent into an aqueous sample, followed by centrifugation to collect the analyte-rich phase. It has been successfully applied to soil and urine samples. rsc.org
Following initial extraction, cleanup steps are often necessary. These may involve gel permeation chromatography (GPC), Florisil chromatography, or silica (B1680970) gel adsorption chromatography to remove lipids, pigments, and other co-extracted compounds that could interfere with chromatographic detection. cdc.govnih.gov
Table 6.1.1: Summary of Extraction Methodologies for this compound and Related Metabolites
| Extraction Technique | Typical Matrices | Common Solvents/Sorbents | Reported Recovery Range (%) | Key References |
| LLE | Serum, Adipose Tissue, Water | n-Hexane, Ethyl Acetate, Methylene Chloride, Diethyl Ether | 70-100+ | oup.comoup.comnih.govpsu.edu |
| SPE | Serum, Water, Soil | C18 cartridges, Ethyl Acetate, Methylene Chloride | 80-100+ | oup.comcdc.govnih.gov |
| MSPD | Soil, Plant Tissue | Various sorbents, Organic solvents | 75-110+ | cdc.govlatu.org.uy |
| UA-DLLME | Soil, Urine | TCE, Acetone, Ethanol | 85-95+ | rsc.org |
Note: Recovery ranges are indicative and can vary based on specific matrix, analyte concentration, and method optimization.
Chromatographic Separation Techniques
Chromatography is essential for separating this compound from other compounds present in the sample extract, enabling selective detection and quantification. Both Gas Chromatography (GC) and Liquid Chromatography (LC) are widely employed.
Gas Chromatography (GC) Approaches for Isomeric and Metabolite Analysis
Gas chromatography is a cornerstone technique for the analysis of endosulfan and its metabolites, including this compound. Its ability to separate volatile and semi-volatile compounds makes it well-suited for these chlorinated pesticides.
Columns: Capillary GC columns, such as those coated with non-polar stationary phases (e.g., DB-1, CP-Sil-8), are commonly used to achieve efficient separation of endosulfan isomers (α- and β-endosulfan) and their various metabolites, including this compound. pops.intunidel.edu.ng
Detectors: The Electron Capture Detector (ECD) is highly sensitive to electronegative compounds like organochlorines, making it a popular choice for endosulfan analysis. cdc.govresearchgate.netresearchgate.netpsu.edupops.intinchem.org However, for enhanced selectivity and confirmation, Mass Spectrometry (MS) is preferred.
GC-MS and GC-MS/MS: Coupling GC with Mass Spectrometry (GC-MS) provides both separation and identification capabilities. Tandem Mass Spectrometry (GC-MS/MS) offers superior selectivity and sensitivity, crucial for analyzing complex matrices and confirming the identity of this compound through specific fragmentation patterns and precursor-product ion transitions. oup.comcdc.govrsc.orgnih.govpsu.eduunidel.edu.ngasm.orgnih.gov GC-MS/MS is particularly valuable for targeted analysis, minimizing false positives.
Liquid Chromatography (LC) Methodologies
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is also a viable technique for this compound analysis, especially when coupled with sensitive detection methods.
Columns: Reversed-phase C18 columns are typically used for separating endosulfan and its metabolites. uct.ac.zaresearchgate.net
Mobile Phases: Mixtures of acetonitrile (B52724) or methanol (B129727) with water are common mobile phases, often run in isocratic or gradient elution modes. uct.ac.zaresearchgate.net
Detection: UV-Vis detection at wavelengths around 214 nm can be used, but LC coupled with Mass Spectrometry (LC-MS) offers significantly higher sensitivity and selectivity. researchgate.net
LC-MS/MS: This hyphenated technique, utilizing interfaces like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), allows for the sensitive and selective quantification of this compound and its metabolites. researchgate.netuct.ac.zaresearchgate.netnih.gov High-Resolution Mass Spectrometry (LC-HRMS) can provide precise mass measurements for metabolite identification. nih.gov
Chiral Chromatography in Environmental Samples
While direct applications of chiral chromatography specifically for this compound in environmental samples are less extensively documented in the provided literature, the concept is relevant. Endosulfan itself exists as stereoisomers (α and β). Furthermore, studies have indicated that soil microorganisms can metabolize endosulfan into chiral metabolites. Chiral High-Resolution Gas Chromatography (HRGC) using lipophilic cyclodextrin (B1172386) derivatives has been employed to separate chiral endosulfan metabolites produced by soil microorganisms, suggesting the potential for chiral analysis of endosulfan-related compounds in environmental contexts. asm.orgepa.gov
Table 6.2.1: Chromatographic Parameters for this compound Analysis
| Technique | Column Type | Mobile Phase / Temperature Program | Detector(s) | Key References |
| GC | Capillary (e.g., DB-1) | Temperature programmed (e.g., 10% OV-101, 1.5 m x 4 mm) | ECD, FID, TCD, MS | pops.intunidel.edu.nginchem.org |
| GC-MS | Capillary | Temperature programmed | MS (Quadrupole/Ion Trap) | rsc.orgnih.govunidel.edu.ngresearchgate.net |
| GC-MS/MS | Capillary | Temperature programmed | MS/MS (Triple Quadrupole) | oup.comcdc.govpsu.edunih.gov |
| HPLC | C18 Reversed-Phase | Acetonitrile:Water (70:30 v/v) or Methanol:Water (70:30 v/v) | UV-Vis (214 nm) | researchgate.net |
| LC-MS | C18 Reversed-Phase | Acetonitrile/Methanol gradients with water | MS (ESI/APCI) | researchgate.netresearchgate.net |
| LC-MS/MS | C18 Reversed-Phase | Acetonitrile/Methanol gradients with water | MS/MS (Triple Quadrupole) | researchgate.netuct.ac.zaresearchgate.netnih.gov |
Mass Spectrometric Detection and Identification
Mass spectrometry (MS) is indispensable for the definitive identification and sensitive quantification of this compound. Its ability to provide molecular weight and structural information through fragmentation patterns makes it a powerful tool.
Targeted Analysis: Single Quadrupole, Triple Quadrupole Mass Spectrometry
Both single quadrupole (SQ) and triple quadrupole (TQ) mass spectrometers are utilized, often coupled with GC or LC.
GC-MS (Single Quadrupole): In GC-MS, the mass spectrometer acts as a detector, providing mass spectra of eluted compounds. Full scan mode allows for the acquisition of all ions within a specific mass range, aiding in compound identification by comparing spectra to libraries. Selected Ion Monitoring (SIM) mode enhances sensitivity by focusing on specific characteristic ions of this compound or its fragments. rsc.orgnih.govunidel.edu.ng
GC-MS/MS (Triple Quadrupole): This technique offers enhanced selectivity and sensitivity. It operates by selecting a precursor ion (e.g., molecular ion or a characteristic fragment) in the first quadrupole, fragmenting it in the collision cell, and then detecting specific product ions in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and reduces background noise, enabling lower detection limits. oup.comcdc.govpsu.edunih.gov
LC-MS/MS (Triple Quadrupole): Similar to GC-MS/MS, LC-MS/MS provides high selectivity and sensitivity for this compound analysis in complex matrices. It is particularly useful for compounds that may not be amenable to GC analysis or for achieving faster analysis times. researchgate.netuct.ac.zaresearchgate.netnih.gov
Table 6.3.1: Mass Spectrometric Detection Parameters for this compound and Related Compounds
| Technique | Mass Analyzer Type | Detection Mode(s) | Characteristic Ions (m/z) (this compound/Related) | Typical LOD (this compound/Related) | Key References |
| GC-MS | Single Quadrupole | Full Scan, SIM | 340 (M+), 272, 237, 239 (this compound) pageplace.de | 0.04-1.06 µg/L (DLLME) nih.gov | rsc.orgnih.govunidel.edu.ng |
| GC-MS/MS | Triple Quadrupole | MRM | N/A (Specific transitions optimized) | 6-19 pg/mL (serum) oup.com, 0.316-2.494 ng/g (soil) rsc.org | oup.comcdc.govpsu.edunih.gov |
| LC-MS/MS | Triple Quadrupole | MRM | N/A (Specific transitions optimized) | 0.117-30 ng/mL (serum) uct.ac.za, 1.14 ng/mL (fish tissue) researchgate.net | researchgate.netuct.ac.zaresearchgate.netnih.gov |
| LC-HRMS | High Resolution MS | N/A | High mass accuracy for identification | Not specified for ether | nih.gov |
Note: Characteristic ions listed are primarily for endosulfan or its common metabolites as specific fragmentation patterns for this compound were not consistently detailed across all sources. LODs are indicative and depend heavily on the specific method and matrix.
Compound List
Endosulfan
α-Endosulfan
β-Endosulfan
this compound
Endosulfan lactone
Endosulfan sulfate (B86663)
Endosulfan diol
Endosulfan hydroxyether
Endosulfan alcohol
Endosulfan monoaldehyde
Endosulfan dialdehyde (B1249045)
Endosulfan diol sulfate
Endosulfan dihydroxy ether sulfate
Endosulfan dihydroxy ether
Environmental Remediation Strategies for Endosulfan Ether Contamination
Bioremediation Technologies: Microbial and Enzymatic Approaches
Bioremediation leverages the metabolic capabilities of microorganisms and their enzymes to break down or transform pollutants into less harmful substances. This approach is often cost-effective and environmentally friendly.
Microbial Degradation: A diverse range of bacteria have demonstrated the ability to degrade endosulfan (B1671282) and its metabolites, including endosulfan ether. Genera such as Bacillus, Staphylococcus, Klebsiella, Pseudomonas, Enterobacter, Pandoraea, Stenotrophomonas, and Pseudomonas mendocina have been identified as capable of breaking down endosulfan psu.edunih.govunirioja.eslut.finih.gov. These microorganisms can utilize endosulfan as a carbon and sulfur source psu.edulut.fi. The degradation pathways typically involve hydrolysis and oxidation, leading to the formation of various metabolites, including endosulfan diol, endosulfan lactone, and this compound psu.edunih.govlut.fiethz.chasm.org. Notably, Bacillus circulans strains have shown promising degradation of this compound and endosulfan lactone psu.edu. Klebsiella species have been observed to degrade significant percentages of α- and β-endosulfan, producing endosulfan diol, lactone, and ether nih.gov. Immobilized Pseudomonas aeruginosa cells have also proven effective, achieving complete endosulfan degradation in continuous treatment systems and producing endosulfan lactone and ether as degradation products nih.gov. The efficiency of microbial degradation can be enhanced by factors such as the addition of supplementary carbon sources like dextrose psu.edu.
Enzymatic Approaches: Enzymes play a pivotal role in the biodegradation of this compound. This compound monooxygenase is a key enzyme responsible for cleaving the ether bond in endosulfan, thereby contributing to its detoxification ontosight.ai. Other enzymes, including endosulfan sulfate (B86663) monooxygenase I, endosulfan hemisulfase, endosulfan sulfate hydrolase, endosulfan diol hydrolase, and endosulfan diol hydrogenase, are involved in the sequential breakdown of endosulfan into less toxic metabolites like endosulfan hydroxy ether and endosulfan lactone nbrienvis.nic.in. These degradation enzymes are often intracellular, residing within the microbial cells nih.gov. White rot fungi (WRF) and their associated lignolytic enzymes also show potential for endosulfan degradation, potentially yielding metabolites such as endosulfan diol, ether, hydroxyether, and monoaldehyde aloki.hu.
Table 1: Microbial Degradation Efficiency of Endosulfan and its Metabolites
| Microorganism/Consortium | Target Compound(s) | Degradation/Removal Efficiency | Conditions/Notes | Citation |
| Klebsiella | α-endosulfan | 90% | N/A | nih.gov |
| β-endosulfan | 85% | N/A | nih.gov | |
| Pseudomonas aeruginosa (immobilized) | Endosulfan | 100% | 2% conc., up to 100 mL/h flow rate | nih.gov |
| Endosulfan | 100% | 10% conc., 20 mL/h flow rate | nih.gov | |
| Endosulfan | 85% | 10% conc., 100 mL/h flow rate | nih.gov | |
| Bacillus circulans I & II | This compound & lactone | Promising degradation | N/A | psu.edu |
Phytoremediation Potential and Mechanisms
Phytoremediation utilizes plants to remove, degrade, or stabilize contaminants in soil and water. This method is recognized for its cost-effectiveness and minimal environmental disturbance.
Plant Species for Phytoremediation: Several plant species have demonstrated efficacy in removing endosulfan from contaminated matrices. Aquatic plants, such as Salvinia molesta, have shown high removal rates of endosulfan from water, achieving over 97% removal within 21 days scirp.orgresearchgate.net. Terrestrial plants like Solanum lycopersicum (tomato) and Spinacia oleracea (spinach) are also effective in soil remediation, with tomato exhibiting faster complete removal (21 days) compared to spinach (28 days) scirp.orgresearchgate.net. Vetiveria zizanioides has been noted for its high accumulation of endosulfan in its tissues researchgate.net. Other plants like Brassica campestris (mustard) and Zea mays (maize) contribute to endosulfan removal through uptake and phytoextraction researchgate.net. Sunflower (Helianthus annuus) has been identified as particularly suitable for endosulfan phytoremediation in soils conicet.gov.ar. Algae, such as Chlorococcum sp. and Scenedesmus sp., have also shown the capacity to degrade α-endosulfan, producing endosulfan sulfate and this compound acs.org.
Mechanisms of Phytoremediation: The phytoremediation of endosulfan involves several mechanisms, including phytoextraction (uptake and translocation of the contaminant into plant tissues), rhizodegradation (microbial degradation of the contaminant in the rhizosphere, often enhanced by plant root exudates), and phytotransformation (metabolism of the contaminant within the plant) mdpi.com. Plants can facilitate the mobilization of endosulfan in the soil, making it more accessible for uptake or microbial degradation conicet.gov.ar. The presence of specific plant species can stimulate microbial communities in the soil that are capable of degrading endosulfan researchgate.net.
Table 2: Phytoremediation of Endosulfan by Selected Plant Species
| Plant Species | Medium | Removal/Degradation Efficiency | Timeframe | Notes | Citation |
| Salvinia molesta | Water | 97.94% ± 0.33% | 21 days | High efficiency in water removal | scirp.orgresearchgate.net |
| Solanum lycopersicum | Soil | Complete removal | 21 days | Faster removal than spinach | scirp.orgresearchgate.net |
| Spinacia oleracea | Soil | Complete removal | 28 days | scirp.orgresearchgate.net | |
| Brassica campestris | Soil | 34.5% | N/A | Contribution via uptake and phytoextraction | researchgate.net |
| Zea mays | Soil | 47.2% | N/A | Contribution via uptake and phytoextraction | researchgate.net |
| Vetiveria zizanioides | Soil | High accumulation | N/A | Accumulated highest endosulfan | researchgate.net |
| Helianthus annuus | Soil | High suitability | N/A | Identified as best suitable for remediation | conicet.gov.ar |
| Chlorococcum sp. / Scenedesmus sp. | Liquid medium | Degraded α-endosulfan | N/A | Produced endosulfan sulfate and ether | acs.org |
Emerging Remediation Techniques for Organochlorine Metabolites
Advanced Oxidation Processes (AOPs) and other novel techniques offer promising solutions for the complete degradation of persistent organochlorine compounds like this compound.
Advanced Oxidation Processes (AOPs): AOPs utilize highly reactive oxidative species, primarily hydroxyl radicals (•OH) and sulfate radicals (SO₄⁻•), to break down organic pollutants. UV-C-based AOPs, such as UV/S₂O₈²⁻, UV/HSO₅⁻, and UV/H₂O₂, have demonstrated significant efficiency in degrading endosulfan nih.govresearchgate.net. For instance, UV/S₂O₈²⁻ achieved 91% removal of endosulfan, while UV/HSO₅⁻ and UV/H₂O₂ achieved 86% and 64% removal, respectively, under specific experimental conditions nih.govresearchgate.net. The UV/H₂O₂ process, under optimized parameters (e.g., 0.1 M H₂O₂, 90 minutes irradiation), can lead to over 96% degradation of endosulfan tshe.org. The effectiveness of these processes can be influenced by radical scavengers like alcohols and natural organic matter, as well as certain inorganic anions nih.govresearchgate.net. This compound has been identified as a primary by-product in some AOP degradation pathways nih.govresearchgate.net. Photocatalysis, using materials like TiO₂, is another emerging AOP that can mineralize endosulfan under light irradiation nih.gov.
Other Emerging Techniques: Beyond AOPs, several other techniques are being explored. Surfactants, such as Tween 80, can enhance the removal of endosulfan from soil by increasing its bioavailability scirp.orgresearchgate.net. Nanoparticles, like copper nanoparticles, have shown complete annihilation of endosulfan in aqueous solutions iosrjournals.org. Gamma irradiation can also degrade endosulfan, although complete elimination is not always achieved iosrjournals.org. Heterogeneous photocatalysis, employing semiconductor nanomaterials, presents a green and cost-effective method for degrading organochlorines mdpi.com. Additionally, catalytic hydrogenation and electrokinetic remediation are being investigated for their potential in treating organochlorine contamination in soil and water mdpi.commatec-conferences.org. Adsorption using materials like activated carbon is also a recognized method for removing organochlorine contaminants mdpi.commatec-conferences.org.
Table 3: Advanced Oxidation Process (AOP) Efficiency for Endosulfan Degradation
| AOP System | Degradation/Removal Efficiency | Conditions/Notes | Citation |
| UV/S₂O₈²⁻ | 91% | 2.45 μM initial conc., 480 mJ/cm² UV fluence, 20 molar ratio [peroxide]/[endosulfan] | nih.govresearchgate.net |
| UV/HSO₅⁻ | 86% | 2.45 μM initial conc., 480 mJ/cm² UV fluence, 20 molar ratio [peroxide]/[endosulfan] | nih.govresearchgate.net |
| UV/H₂O₂ | 64% | 2.45 μM initial conc., 480 mJ/cm² UV fluence, 20 molar ratio [peroxide]/[endosulfan] | nih.govresearchgate.net |
| UV/H₂O₂ | 96.5% | 10 ppm initial conc., 90 min irradiation, 0.1 M H₂O₂, pH 8 | tshe.org |
| Photocatalysis (e.g., TiO₂) | High removal | Under UV-A or visible light | nih.gov |
Compound List:
this compound
Regulatory Science and Policy Implications for Endosulfan Ether
Assessment of Endosulfan (B1671282) Ether against International Persistence and Bioaccumulation Criteria
The Stockholm Convention on Persistent Organic Pollutants (POPs) outlines specific scientific criteria for persistence and bioaccumulation to identify chemicals that warrant global action. A chemical is considered a POP if it meets these criteria, along with evidence of long-range environmental transport and toxicity.
While extensive data is available for α-endosulfan, β-endosulfan, and endosulfan sulfate (B86663), specific experimental data for endosulfan ether's persistence and bioaccumulation potential is not widely available in peer-reviewed literature or regulatory assessments. The environmental fate of endosulfan is complex, with its degradation leading to several products, including endosulfan diol, which can then form this compound, endosulfan hydroxyether, and endosulfan lactone brsmeas.org. This complex pathway complicates the specific assessment of this compound's persistence brsmeas.org.
Regulatory evaluations tend to focus on the combined residues of the parent isomers and endosulfan sulfate, as the sulfate is recognized as being equally toxic and potentially more persistent than the parent compounds pops.intpan-germany.org.
Table 1: Stockholm Convention Annex D Criteria for Persistence and Bioaccumulation
| Criterion | Threshold for Classification as a Persistent Organic Pollutant |
|---|---|
| Persistence | Evidence that the half-life of the chemical in water is greater than 2 months, OR in soil is greater than 6 months, OR in sediment is greater than 6 months. |
| Bioaccumulation | Evidence that the bioconcentration factor (BCF) or bioaccumulation factor (BAF) in aquatic species is greater than 5,000, OR a log Kow (octanol-water partition coefficient) is greater than 5. |
Source: Stockholm Convention on Persistent Organic Pollutants
Role of this compound in Global Chemical Management Frameworks (e.g., Stockholm Convention)
Global chemical management frameworks, led by the Stockholm Convention, aim to protect human health and the environment from the most harmful chemicals. In 2011, at the fifth meeting of the Conference of the Parties, a decision was made to list "technical endosulfan and its related isomers" in Annex A of the Convention for global elimination food.gov.ukresearchgate.net.
The term "endosulfan" in regulatory contexts often refers to the sum of α- and β-isomers and, critically, endosulfan sulfate pops.intpan-germany.org. Other metabolites like this compound are acknowledged but are generally considered less significant in terms of toxicity and environmental concentration compared to endosulfan sulfate brsmeas.orgccme.ca. Therefore, the role of this compound in these frameworks is that of a subsidiary component of the total endosulfan residue, which is controlled by regulating the parent compound.
Regional and National Regulatory Responses to Endosulfan Metabolites
Many countries and regions had already banned or severely restricted the use of endosulfan prior to the global ban under the Stockholm Convention pops.int. These national and regional regulations typically address the parent compound, which in turn controls the presence of its metabolites in the environment.
European Union: The EU effectively banned the use of endosulfan as a pesticide in 2005 pops.int. The comprehensive risk assessment performed by the EU considered the environmental fate of endosulfan and its transformation products, which include this compound brsmeas.orgpic.intospar.org. The ban on the parent compound serves as the primary regulatory control for all its metabolites.
Canada: Canadian environmental quality guidelines also consider the transformation products of endosulfan. A Canadian assessment noted that this compound is a principal product of detoxification in vertebrates, highlighting its relevance in biological systems ccme.ca.
The common regulatory approach is that by prohibiting the use of endosulfan, the environmental formation of its metabolites, including this compound, is prevented. Monitoring and compliance are often based on measuring the parent isomers and the more persistent and toxic endosulfan sulfate.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| α-endosulfan |
| β-endosulfan |
| Endosulfan sulfate |
| Endosulfan diol |
| Endosulfan hydroxyether |
| Endosulfan lactone |
Current Research Gaps and Future Directions in Endosulfan Ether Studies
Comprehensive Mechanistic Understanding of Environmental Transformation
A significant gap exists in the detailed mechanistic understanding of the environmental formation and degradation of endosulfan (B1671282) ether. While it is known to be a metabolite in the broader degradation pathway of endosulfan, the specific conditions and microbial actions governing its formation are not fully elucidated. cseindia.orgacs.org Endosulfan degradation can proceed through oxidation to form endosulfan sulfate (B86663) or through hydrolysis to form endosulfan diol. apvma.gov.aunih.gov This diol can then be transformed into other metabolites, including endosulfan ether, endosulfan lactone, and endosulfan hydroxyether. cseindia.orgepa.gov
Future research must focus on:
Delineating Formation Pathways: Studies are needed to precisely map the biogeochemical pathways leading to this compound formation. While it is recognized as a subsequent metabolite, the specific microbial consortia or abiotic conditions (e.g., pH, redox potential) that favor its formation over other metabolites like endosulfan lactone remain unclear. nih.govepa.gov For instance, anaerobic conditions have been shown to yield metabolites like endosulfan hydroxyether, but the specific precursors and reaction kinetics require more detailed investigation. nih.gov
Investigating Degradation Kinetics: The persistence of this compound itself is a critical unknown. Research is required to determine its environmental half-life under various conditions. Further reactions can convert this compound to endosulfan hydroxyether, which may eventually be mineralized to carbon dioxide. epa.gov Understanding the rates and controlling factors of these subsequent degradation steps is essential for assessing its environmental residence time.
Identifying Influential Factors: The transformation processes are dependent on the local environment. epa.gov Systematic studies are needed to quantify how soil type, organic matter content, temperature, and microbial population density influence the formation and degradation rates of this compound.
Table 1: Key Transformation Products of Endosulfan
| Compound Name | Typical Formation Pathway | Notes |
|---|---|---|
| Endosulfan sulfate | Aerobic, biologically mediated oxidation | Major, persistent, and toxic metabolite. apvma.gov.aunih.gov |
| Endosulfan diol | Hydrolysis | Less toxic precursor to other metabolites. acs.orgnih.gov |
| This compound | Transformation from Endosulfan diol | Persistence and toxicity are not fully characterized. apvma.gov.auepa.gov |
| Endosulfan lactone | Transformation from Endosulfan diol or hydroxy carbolic acid | Formation can be a reversible process. nih.govepa.gov |
| Endosulfan hydroxyether | Transformation from this compound or under anaerobic conditions | Can be further mineralized. nih.govepa.gov |
Refined Ecotoxicological Assessment of Individual Metabolites
Future research priorities should include:
Standardized Toxicity Testing: There is a pressing need for systematic ecotoxicological studies on pure this compound. While some data exists, such as a study on its acute oral toxicity in rats, a broader range of tests across various trophic levels (e.g., aquatic invertebrates, fish, algae) is required. ospar.org These assessments are crucial for establishing its specific toxicity thresholds.
Comparative Toxicity Analysis: Studies should directly compare the toxicity of this compound with that of α-endosulfan, β-endosulfan, and endosulfan sulfate. This would clarify its relative contribution to the adverse effects observed in contaminated ecosystems.
Sub-lethal and Chronic Effects: Research should extend beyond acute toxicity to investigate potential chronic and sub-lethal effects, such as endocrine disruption, which is a known concern for the parent compound. ospar.org
Integrated Environmental Modeling of Fate and Transport
Key areas for future work include:
Parameterization for Models: A significant barrier to including this compound in models is the lack of fundamental physicochemical data (e.g., water solubility, vapor pressure, partition coefficients like log Kow). pops.int A concerted effort is needed to experimentally determine these properties.
Validation with Field Data: Model outputs must be validated against real-world monitoring data. This requires environmental monitoring programs to explicitly include this compound in their analytical suites to provide the necessary data for model calibration and verification. pops.intresearchgate.net
Development of Sustainable Remediation and Monitoring Strategies
The development of effective remediation technologies for endosulfan-contaminated sites is an ongoing area of research. scirp.orglut.fi However, the success of these strategies depends on their ability to not only degrade the parent compound but also to eliminate persistent and toxic metabolites. Similarly, monitoring programs must be comprehensive enough to track the full suite of related compounds.
Future directions in this area should focus on:
Targeted Remediation Technologies: Research into bioremediation and phytoremediation should assess the capability of microorganisms and plants to degrade not just endosulfan and endosulfan sulfate, but also this compound. scirp.orgaloki.hu Some studies have noted that expected metabolites like this compound were not detected during bioremediation experiments, which could point to either complete degradation or limitations in the analytical methods used. aloki.hu Other research has pointed to advanced oxidation processes that convert endosulfan to the less harmful this compound as a potential remediation step. iosrjournals.org
Advanced Analytical Methods: There is a need to develop and standardize robust and sensitive analytical methods for the routine detection and quantification of this compound in complex environmental matrices like soil, water, sediment, and biota. cseindia.org This is crucial for effective monitoring and for assessing the efficacy of remediation efforts.
Comprehensive Monitoring Programs: Environmental monitoring programs, like those established to assess persistent organic pollutants, should be expanded to routinely analyze for a wider range of endosulfan degradation products, including this compound. cseindia.orgresearchgate.net This will provide a more accurate picture of environmental contamination and the long-term fate of the endosulfan family of compounds.
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for detecting Endosulfan ether in environmental and biological matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used due to their sensitivity and specificity for trace-level detection. For food matrices, multi-residue extraction protocols (e.g., QuEChERS) followed by cleanup steps are essential to minimize matrix interference . Validation should include recovery tests (70–120%) and limits of quantification (LOQs) ≤ 0.01 mg/kg to comply with regulatory standards like EU Directive 2013/39/EU .
Q. How does this compound form as a metabolite or impurity, and what are its primary sources?
- Methodological Answer : this compound arises via oxidative degradation of technical endosulfan (α- and β-isomers) or as a manufacturing impurity. In vivo studies in rats show it forms alongside endosulfan sulfate, lactone, and hydroxy ether through hepatic cytochrome P450-mediated oxidation . Impurity limits in pesticide formulations (e.g., ≤10 g/kg in Brazil) require batch-specific analysis using GC-ECD to ensure compliance .
Q. What regulatory frameworks govern this compound monitoring, and how do they impact research design?
- Methodological Answer : The Stockholm Convention classifies technical endosulfan (including its isomers and metabolites) as a persistent organic pollutant (POP), mandating monitoring in air, water, soil, and biota. Researchers must align with protocols like the EU Water Framework Directive (WFD), which sets environmental quality standards (EQS) for surface waters (e.g., AA-EQS = 0.005 µg/L). Compliance requires longitudinal sampling and inter-laboratory validation to address data gaps, especially in soil matrices .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioaccumulation data for this compound across different studies?
- Methodological Answer : Discrepancies often arise from variations in lipid content of test organisms, exposure duration, and analytical sensitivity. For example, rat studies show minimal accumulation in fatty tissues (0.2–0.5 µg/g in fat vs. 3 µg/g in kidneys) due to rapid hepatic metabolism . To reconcile data, employ lipid-normalized concentration metrics and meta-analyses that control for taxon-specific metabolic rates and environmental bioavailability .
Q. What experimental designs are optimal for studying the degradation kinetics of this compound in soil and aquatic systems?
- Methodological Answer : Use microcosm experiments with controlled variables (pH, temperature, microbial activity) and isotope-labeled ¹⁴C-Endosulfan ether to track transformation pathways. For example, Table 8 from degradation studies shows endosulfan sulfate as a dominant byproduct (77% at 50 mg/kg), suggesting preferential sulfonation over ether formation under aerobic conditions . Pair this with first-order kinetic models to estimate half-lives and identify rate-limiting factors (e.g., photolysis vs. microbial action) .
Q. How can multi-matrix exposure models (e.g., air-water-soil-biota) be developed to assess this compound’s environmental fate?
- Methodological Answer : Integrate fugacity-based models with empirical data from Arctic monitoring programs (e.g., abiotic degradation rates, octanol-water partition coefficients). For instance, Arctic data highlight long-range transport potential due to low degradation rates in cold climates, necessitating region-specific adjustments to global models . Couple this with GIS mapping of emission hotspots and POPs screening in migratory species to validate spatial exposure patterns.
Data Management and Validation
Q. What strategies ensure reproducibility in studies quantifying this compound and its metabolites?
- Methodological Answer :
- Sample Preparation : Use isotopically labeled internal standards (e.g., ¹³C-Endosulfan ether) to correct for matrix effects .
- Inter-Lab Collaboration : Participate in proficiency testing programs (e.g., EU Reference Laboratories) to harmonize LOQs and recovery rates.
- Data Transparency : Publish raw chromatograms, calibration curves, and QA/QC protocols in supplementary materials to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
